molecular formula C16H16FNO B5325408 N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide

Cat. No.: B5325408
M. Wt: 257.30 g/mol
InChI Key: OOFNJSAUROYDJC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with another methyl group on the acetamide moiety

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-11-5-3-4-6-13(11)9-16(19)18-15-10-14(17)8-7-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFNJSAUROYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 2-methylphenylacetic acid.

    Amidation Reaction: The 5-fluoro-2-methylaniline is reacted with 2-methylphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures (25-40°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production.

    Optimization of Reaction Parameters: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the acetamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesic and anti-inflammatory drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-(2-methylphenyl)acetamide: Lacks the fluorine atom, which may affect its pharmacological properties.

    N-(5-chloro-2-methylphenyl)-2-(2-methylphenyl)acetamide: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    N-(5-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide: Has a different substitution pattern on the phenyl ring, which can influence its chemical and biological behavior.

Uniqueness

N-(5-fluoro-2-methylphenyl)-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.

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